molecular formula C8H7FN2 B1522831 [(2-Fluoro-5-methylphenyl)amino]carbonitrile CAS No. 1248664-55-2

[(2-Fluoro-5-methylphenyl)amino]carbonitrile

Cat. No. B1522831
CAS RN: 1248664-55-2
M. Wt: 150.15 g/mol
InChI Key: IWPHCLLFFXGERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2-Fluoro-5-methylphenyl)amino]carbonitrile” is a chemical compound with the molecular formula C8H7FN2. It has a molecular weight of 150.15 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring which is substituted with a fluoro group at the 2nd position and a methyl group at the 5th position. This phenyl ring is further linked to an amino group and a carbonitrile group .


Physical And Chemical Properties Analysis

“this compound” is a powder and it should be stored at a temperature of 4°C . The boiling point of this compound is not specified .

Scientific Research Applications

Antimicrobial Activity

  • Novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showed significant antimicrobial activity, with specific derivatives demonstrating excellent activity against tested strains (Puthran et al., 2019).

Corrosion Inhibition

  • Pyranopyrazole derivatives, including compounds with structural similarity to the target chemical, were found effective as corrosion inhibitors for mild steel in acidic solutions, revealing high inhibition efficiency and suggesting a potential application in industrial metal protection (Yadav et al., 2016).

Polymorphism in Pharmaceuticals

  • A study on polymorphism of a closely related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, used solid-state NMR and electronic structure calculations to analyze molecular structures in polymorphic forms, highlighting its implications in pharmaceuticals (Smith et al., 2006).

Green Corrosion Inhibitors

  • Research on 2-aminobenzene-1,3-dicarbonitriles as green corrosion inhibitors for mild steel in acidic environments supports their effective application in corrosion prevention, contributing towards sustainable industrial practices (Verma et al., 2015).

Fluorescent Amino Acids in Chemical Biology

  • Fluorescent amino acids, including derivatives of the target compound, have become pivotal in chemical biology for non-invasive studies of biological systems, enabling the tracking of protein-protein interactions and real-time imaging of nanoscopic events (Cheng et al., 2020).

properties

IUPAC Name

(2-fluoro-5-methylphenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-2-3-7(9)8(4-6)11-5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPHCLLFFXGERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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